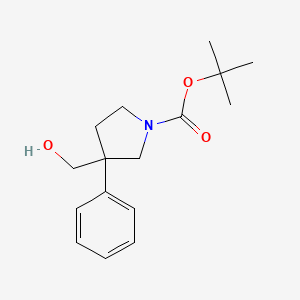

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate

Overview

Description

“tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO3 . It is also known by other names such as “(3S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester” and “(3S)-1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)pyrrolidine” among others .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate” were not found, a related compound “tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate” has been synthesized . The method involved reacting cyclohexane-1,3-dicarboxylic acid and di-tert-butyl dicarbonate under the catalysis of alkali to generate 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid. This compound was then reduced at a controlled temperature to obtain the final product .Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a tert-butyl group and a hydroxymethyl group . The average mass of the molecule is 201.263 Da and the monoisotopic mass is 201.136490 Da .Scientific Research Applications

Enzyme-Catalyzed Kinetic Resolution

The compound tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate has been involved in enzyme-catalyzed kinetic resolution. This process resulted in the formation of the acetate derivative of the (+)-(3S,4R) enantiomer, with the (−)-(3R,4S) isomer remaining intact. The resolution method achieved very good enantioselectivities, indicating its potential in chiral synthesis and separation techniques (Faigl et al., 2013).

Chiral Auxiliary Applications

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate has applications in the synthesis and use of chiral auxiliaries. It has been used in dipeptide synthesis and in the preparation of enantiomerically pure compounds, demonstrating its role in stereoselective synthesis (Studer et al., 1995).

Structural Studies

The structure of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate derivatives has been studied, revealing configurations and bonding patterns. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be pivotal in their applications in various fields of organic chemistry (Kolter et al., 1996).

Coupling Reagent in Carboxylic Acid Immobilization

This compound has been utilized as a coupling reagent for anchoring diverse carboxylic acids to hydroxymethylated resins, effective for both aromatic and aliphatic acids. This application demonstrates its versatility in chemical synthesis and material science (Laborde et al., 2008).

Synthesis of Stereoselective Substitutes

The compound plays a role in the stereoselective synthesis of its derivatives, utilized in creating compounds with specific spatial arrangements. This is particularly important in the synthesis of pharmaceuticals and biologically active molecules (Boev et al., 2015).

Scalable Synthesis for Enantiomerically Pure Compounds

There has been development in scalable synthesis routes for enantiomerically pure tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate derivatives. These methods offer significant improvements over previous approaches and are key in large-scale production for pharmaceutical and industrial applications (Maton et al., 2010).

properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-10-9-16(11-17,12-18)13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPMQRGYJICFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)

![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)

![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)

![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)

![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)

![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1405736.png)

![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)